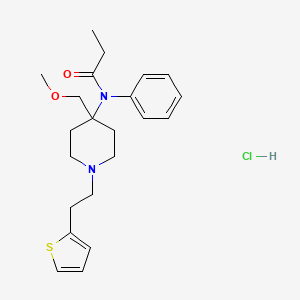

Alfentanil hydrochloride

Description

A short-acting opioid anesthetic and analgesic derivative of FENTANYL. It produces an early peak analgesic effect and fast recovery of consciousness. Alfentanil is effective as an anesthetic during surgery, for supplementation of analgesia during surgical procedures, and as an analgesic for critically ill patients.

See also: Alfentanil (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N6O3.ClH/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;/h6-10H,4-5,11-17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQORHZJDCHLLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048927 | |

| Record name | Alfentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69049-06-5 | |

| Record name | Alfentanil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69049-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alfentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFENTANIL HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333JTI7A2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alfentanil hydrochloride mechanism of action on mu-opioid receptors

An In-Depth Technical Guide to the Mechanism of Action of Alfentanil Hydrochloride on Mu-Opioid Receptors

Authored by: Gemini, Senior Application Scientist

Preamble: The Clinical Context and Molecular Imperative

Alfentanil hydrochloride, a potent, short-acting synthetic opioid analgesic, occupies a critical niche in modern anesthesia.[1][2] As an analogue of fentanyl, it is characterized by a significantly faster onset and shorter duration of action, properties that make it exceptionally well-suited for surgical procedures requiring precise and titratable analgesia.[3][4][5] Its clinical utility stems directly from its molecular interaction with the mu-opioid receptor (MOR), a principal member of the G-protein coupled receptor (GPCR) superfamily.[6][7] Understanding this interaction at a granular level is not merely an academic exercise; it is fundamental for drug development professionals seeking to design novel analgesics with improved therapeutic windows, minimizing adverse effects such as respiratory depression, tolerance, and dependence, which are intrinsically linked to the complexities of MOR signaling.[8][9]

This guide provides a deep dive into the molecular pharmacology of alfentanil's action on the mu-opioid receptor. We will move beyond a superficial overview to dissect the binding kinetics, the canonical G-protein signaling cascade, the critical role of the β-arrestin pathway in receptor regulation, and the state-of-the-art experimental methodologies used to quantify these interactions. The narrative is structured to provide not just the "what" but the "why," offering insights into the causal relationships that govern experimental design and data interpretation in the field of opioid pharmacology.

Section 1: The Molecular Handshake - Alfentanil's Interaction with the Mu-Opioid Receptor

The mu-opioid receptor is a class A GPCR that primarily couples to the inhibitory Gαi/o family of heterotrimeric G-proteins.[10][11] It is expressed extensively throughout the central and peripheral nervous systems, particularly in regions involved in pain modulation, such as the periaqueductal gray, the dorsal horn of the spinal cord, and the nucleus accumbens.[7][12] Alfentanil acts as a high-affinity agonist at the MOR.[1][13]

The defining pharmacokinetic characteristic of alfentanil—its rapid onset—is a direct consequence of its physicochemical properties. It has a pKa of approximately 6.5, which means a large fraction of the drug is un-ionized (lipid-soluble) at physiological pH, allowing it to rapidly cross the blood-brain barrier and engage its target receptors.[5][14]

Binding Affinity and Efficacy

The interaction between alfentanil and the MOR is characterized by two key parameters: affinity (how tightly the drug binds to the receptor) and efficacy (the degree to which the drug activates the receptor upon binding).

-

Affinity (Ki): This is the equilibrium dissociation constant for the inhibitor (in this case, the unlabeled drug) and represents the concentration of the drug that will occupy 50% of the receptors at equilibrium. A lower Ki value indicates higher binding affinity.

-

Efficacy (Emax): This measures the maximum biological response a drug can produce upon binding to the receptor. A full agonist has high efficacy, while a partial agonist has lower efficacy.

These parameters are typically determined through competitive radioligand binding assays and functional assays, respectively, which are detailed in Section 3.

| Opioid Compound | Binding Affinity (Ki) for human MOR (nM) | Notes |

| Sufentanil | ~0.14 | Exhibits extremely high affinity, serving as a benchmark for potent opioids.[15] |

| Alfentanil | ~1-100 nM range | Possesses high affinity, though generally less potent than sufentanil. A study using a single, uniform binding assay placed it in a category with a Ki between 1 and 100 nM.[15] Other studies have noted its Ki is weaker than fentanyl but stronger than many other clinical opioids.[16] |

| Fentanyl | ~1.2 - 1.4 | A potent synthetic opioid, often used as a comparator. Its affinity is consistently high across different assay systems.[16] |

| Morphine | ~1-100 nM range | The prototypical opioid agonist, with high but comparatively lower affinity than the fentanyl analogues.[15] |

| Tramadol | >100 nM (specifically ~12,486 nM) | A weak opioid agonist with significantly lower binding affinity for the MOR. Its analgesic effects are also mediated by other mechanisms.[15] |

Table 1: Comparative binding affinities of selected opioids for the human mu-opioid receptor (MOR). Data are synthesized from studies employing standardized competitive binding assays to ensure comparability.[15][17]

Section 2: Downstream Signaling - From Receptor Activation to Cellular Response

As a Gi/o-coupled receptor, the activation of the MOR by alfentanil initiates a cascade of intracellular events that collectively result in the hyperpolarization of the neuron and inhibition of neurotransmitter release, producing profound analgesia.[8] This signaling is not monolithic; it proceeds primarily via a canonical G-protein pathway and is regulated by a distinct β-arrestin pathway.

The Canonical G-Protein Pathway: The Engine of Analgesia

This pathway is considered the primary mediator of the desired analgesic effects of opioids.[8]

-

G-Protein Activation: Alfentanil binding induces a conformational change in the MOR. This allows the receptor to act as a Guanine nucleotide Exchange Factor (GEF) for its associated heterotrimeric G-protein (Gαi/oβγ).[18][19] The Gαi/o subunit releases GDP and binds GTP, causing the G-protein to become active.[10][20]

-

Subunit Dissociation: The GTP-bound Gαi/o subunit dissociates from the Gβγ dimer. Both components are now free to interact with downstream effector molecules.[20][21]

-

Effector Modulation:

-

The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase.[10] This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] A decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream targets.[11]

-

The Gβγ dimer interacts with and modulates ion channels. It directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions and hyperpolarization of the cell membrane.[8][12] It also inhibits N-type voltage-gated calcium channels, which reduces calcium influx at the presynaptic terminal, thereby inhibiting the release of excitatory neurotransmitters like substance P and glutamate.[6][8]

-

The net result of these actions is a significant reduction in neuronal excitability and dampened transmission of nociceptive signals.

The β-Arrestin Pathway: A Double-Edged Sword of Regulation and Side Effects

Prolonged or intense receptor activation triggers regulatory mechanisms to prevent over-stimulation. The β-arrestin pathway is central to this process, known as desensitization and internalization. This pathway is also increasingly implicated in mediating some of the undesirable side effects of opioids, including respiratory depression and tolerance.[8][9]

-

Receptor Phosphorylation: The agonist-bound, active MOR is a substrate for G-protein-coupled Receptor Kinases (GRKs). GRKs phosphorylate serine and threonine residues on the intracellular C-terminal tail of the receptor.[8]

-

β-Arrestin Recruitment: The phosphorylated C-terminus acts as a high-affinity binding site for β-arrestin proteins (primarily β-arrestin 2 for MOR).[7][8]

-

Functional Consequences:

-

Desensitization: The binding of β-arrestin sterically hinders the MOR's ability to couple with and activate G-proteins, effectively uncoupling the receptor from the canonical signaling pathway.[7]

-

Internalization: β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (e.g., clathrin, AP-2) to the receptor. This initiates the internalization of the receptor from the cell surface into endosomes.[8] Following internalization, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation.

-

The concept of "biased agonism" arises from the observation that different opioid ligands can stabilize receptor conformations that preferentially activate either the G-protein pathway or the β-arrestin pathway.[22] The development of G-protein-biased agonists, which potently activate the analgesic pathway while minimally recruiting β-arrestin, is a major goal in modern opioid research.[9]

Section 3: The Scientist's Toolkit - Core Experimental Protocols

Characterizing the interaction between a ligand like alfentanil and the MOR requires a suite of validated, quantitative assays. Each assay provides a different piece of the pharmacological puzzle, from initial binding to the functional consequences of receptor activation and regulation.

Radioligand Binding Assay (Competition)

Purpose: To determine the binding affinity (Ki) of an unlabeled test compound (alfentanil) by measuring its ability to compete with and displace a radiolabeled ligand with known high affinity for the MOR.[23]

Causality & Rationale: This assay operates on the principle of competitive binding at equilibrium. The concentration of the unlabeled test compound required to displace 50% of the specific binding of the radioligand (the IC50) is determined. This value is then converted to the Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radiolabeled ligand. This provides a standardized measure of the test compound's affinity for the receptor.[24]

Step-by-Step Methodology:

-

Preparation of Materials:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).[24] Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer.

-

Radioligand: A high-affinity MOR radioligand, such as [³H]DAMGO or [³H]diprenorphine, is used.[24]

-

Test Compound: Prepare serial dilutions of alfentanil hydrochloride.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a saturating, unlabeled MOR ligand like naloxone is used to define non-specific binding.[24]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[24]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and the high concentration of naloxone.

-

Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the alfentanil serial dilutions.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[24]

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percent specific binding against the logarithm of the alfentanil concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

Purpose: A functional assay to measure the activation of G-proteins following receptor stimulation by an agonist. It is used to determine the potency (EC50) and efficacy (Emax) of the agonist.[25][26]

Causality & Rationale: This assay measures an event proximal to receptor activation.[25] In the presence of an agonist, the Gα subunit binds GTP. The assay utilizes [³⁵S]GTPγS, a non-hydrolyzable analogue of GTP. When [³⁵S]GTPγS binds to the Gα subunit, it becomes trapped because it cannot be hydrolyzed to GDP, leading to an accumulation of radioactivity on the G-protein that is directly proportional to the level of receptor activation.[26][27] This provides a direct, amplified measure of the functional consequence of receptor occupancy.

Step-by-Step Methodology:

-

Preparation of Materials:

-

Membrane Preparation: As described for the binding assay.

-

Reagents: [³⁵S]GTPγS (high specific activity), unlabeled GDP (to ensure binding is to the agonist-activated state), and serial dilutions of alfentanil.

-

Assay Buffer: Typically contains MgCl₂, NaCl, and a buffer like HEPES or Tris-HCl.

-

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of alfentanil.

-

Include a basal control (no agonist) and a maximum stimulation control (a known full agonist).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding [³⁵S]GTPγS to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

-

Termination and Filtration:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, similar to the binding assay.

-

-

Quantification:

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the specific [³⁵S]GTPγS binding (stimulated DPM - basal DPM) against the logarithm of the alfentanil concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal stimulation).

-

cAMP Inhibition Assay

Purpose: To measure the functional consequence of Gi/o protein activation, specifically the inhibition of adenylyl cyclase activity.[24]

Causality & Rationale: Since alfentanil's activation of MOR leads to the inhibition of adenylyl cyclase, the intracellular cAMP level should decrease.[1] To measure this decrease effectively, the basal level of cAMP is first stimulated using an agent like forskolin.[28] The ability of the agonist (alfentanil) to reduce this forskolin-stimulated cAMP level is then quantified. This provides a functional readout further downstream from G-protein activation.

Step-by-Step Methodology:

-

Cell Culture: Use whole cells (e.g., CHO or HEK293) stably expressing the MOR. Plate them in a 96- or 384-well plate and allow them to adhere overnight.[24]

-

Compound Treatment:

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add serial dilutions of alfentanil to the wells and incubate.

-

Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

-

-

Cell Lysis and Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[28][29] In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Plot the detection signal (e.g., HTRF ratio) against the logarithm of the alfentanil concentration.

-

Fit the data to determine the IC50 value, representing the concentration of alfentanil that causes a 50% inhibition of the forskolin-stimulated cAMP production.

-

β-Arrestin Recruitment Assay

Purpose: To directly measure the recruitment of β-arrestin 2 to the activated MOR, providing a quantitative measure of an agonist's bias towards this pathway.[24]

Causality & Rationale: This assay is crucial for understanding the potential for receptor desensitization, internalization, and the activation of β-arrestin-mediated signaling pathways, which are linked to opioid side effects.[8] Modern assays use enzyme fragment complementation (e.g., PathHunter), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) technologies.

Step-by-Step Methodology (Example using Enzyme Complementation):

-

Cell Line: Use an engineered cell line that co-expresses the MOR fused to a small enzyme fragment (ProLink) and β-arrestin 2 fused to the larger, complementing portion of the enzyme (Enzyme Acceptor).[24]

-

Assay Protocol:

-

Plate the engineered cells in an assay plate and incubate.

-

Add serial dilutions of alfentanil to the wells.

-

Incubate to allow for receptor activation and β-arrestin recruitment. When β-arrestin is recruited to the receptor, the two enzyme fragments are brought into close proximity, forming an active enzyme.

-

Add the enzyme's substrate. The active enzyme will convert the substrate, generating a chemiluminescent signal.

-

-

Signal Measurement: Read the luminescence using a plate reader. The signal intensity is directly proportional to the amount of β-arrestin recruited.[24]

-

Data Analysis:

-

Plot the luminescent signal against the logarithm of the alfentanil concentration.

-

Fit the curve to determine the EC50 and Emax for β-arrestin recruitment. This data can be compared to the G-protein activation data (from the GTPγS assay) to calculate a "bias factor."

-

Conclusion

The mechanism of action of alfentanil hydrochloride at the mu-opioid receptor is a multi-faceted process rooted in the fundamental principles of GPCR pharmacology. As an agonist, its binding initiates a well-defined G-protein signaling cascade that is the source of its potent analgesic properties.[1][6] Simultaneously, it engages the β-arrestin pathway, a critical system for receptor regulation that is also implicated in the development of adverse effects.[8] For researchers and drug development professionals, a comprehensive understanding of these dual pathways is paramount. The strategic application of the quantitative, functional assays detailed in this guide—from binding and G-protein activation to cAMP modulation and β-arrestin recruitment—provides the essential toolkit for dissecting the pharmacological profile of alfentanil and for guiding the rational design of the next generation of safer, more effective opioid analgesics.

References

- Bovill, J. G., Sebel, P. S., & Stanley, T. H. (1984). The pharmacokinetics of alfentanil (R 39209): a new opioid analgesic. Anesthesiology, 61(5), 502-506. (Note: While this is a foundational paper, a direct link is not available through the search tool. The principles are covered in other provided references.)

-

Patsnap Synapse. (2024). What is the mechanism of Alfentanil Hydrochloride? Retrieved from Patsnap Synapse. [Link]

-

RADIUS ANESTHESIA OF TEXAS. (2020). Alfentanil: Biological mechanisms, surgical application and side effects. Retrieved from RADIUS ANESTHESIA OF TEXAS. [Link]

-

Pharma Spirit. (2025). Pharmacology of Alfentanil (Alfentanyl) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from YouTube. [Link]

-

Sear, J. W., & Egan, T. D. (1999). Alfentanil infusions: relationship between pharmacokinetics and pharmacodynamics in man. European Journal of Anaesthesiology, 16(3), 187-196. [Link]

-

Patsnap Synapse. (2024). What is Alfentanil Hydrochloride used for? Retrieved from Patsnap Synapse. [Link]

-

Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from Creative Diagnostics. [Link]

-

ResearchGate. (n.d.). Biased signaling of Mu opioid receptors involves distinct pathways. Retrieved from ResearchGate. [Link]

-

CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. Retrieved from CUSABIO. [Link]

-

Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). G protein-coupled receptor signaling: transducers and effectors. Physiology, 32(5), 366-377. [Link]

-

Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from Wikipedia. [Link]

-

Moman, R. N., et al. (2024). Alfentanil. In StatPearls. StatPearls Publishing. [Link]

-

LITFL. (2024). Alfentanil. Retrieved from LITFL. [Link]

-

Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1267583. [Link]

-

Wikipedia. (n.d.). Mu-opioid receptor. Retrieved from Wikipedia. [Link]

-

Scholz, J., Steinfath, M., & Schulz, M. (1996). Clinical Pharmacokinetics of Alfentanil, Fentanyl and Sufentanil. Clinical Pharmacokinetics, 31(4), 275-292. [Link]

-

Eurofins DiscoverX. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Retrieved from YouTube. [Link]

-

ResearchGate. (n.d.). Forskolin-free cAMP assay for Gi-coupled receptors. Retrieved from ResearchGate. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from Creative BioMart. [Link]

-

Parravicini, C., et al. (2010). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Cellular and Molecular Neurobiology, 30(5), 797-809. [Link]

-

Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

ResearchGate. (n.d.). μ-opioid agonist β-arrestin recruitment assay. Retrieved from ResearchGate. [Link]

-

Yasir, A., & Sonthalia, S. (2024). Physiology, Opioid Receptor. In StatPearls. StatPearls Publishing. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from Creative Bioarray. [Link]

-

Sadiq, N. M., & Dice, T. J. (2024). Mu Receptors. In StatPearls. StatPearls Publishing. [Link]

-

Wikipedia. (n.d.). Alfentanil. Retrieved from Wikipedia. [Link]

-

An, L., & Wang, J. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Arttamangkul, S., et al. (2023). Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes. STAR protocols, 4(2), 102222. [Link]

-

Spampinato, S. M. (Ed.). (2018). Opioid Receptors: Methods and Protocols. Humana Press. [Link]

-

Zhang, Y., et al. (2020). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Communications, 56(77), 11468-11471. [Link]

-

Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508. [Link]

-

Crowley, R. S., et al. (2021). Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. RSC Medicinal Chemistry, 12(6), 941-949. [Link]

-

Cichon, J., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. ACS omega, 3(6), 6165-6172. [Link]

-

Crowley, R. S., et al. (2021). Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. RSC Medicinal Chemistry, 12(6), 941-949. [Link]

-

Koehl, A., et al. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. Proceedings of the National Academy of Sciences, 117(28), 16637-16645. [Link]

-

Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385-390. [Link]

-

Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385-390. [Link]

-

Senczyna, D., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules, 24(4), 736. [Link]

-

Ganno, M. L., et al. (2012). Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models. Journal of Molecular Recognition, 25(12), 609-619. [Link]

Sources

- 1. What is the mechanism of Alfentanil Hydrochloride? [synapse.patsnap.com]

- 2. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Clinical Pharmacokinetics of Alfentanil, Fentanyl and Sufentanil | Semantic Scholar [semanticscholar.org]

- 5. Alfentanil - Wikipedia [en.wikipedia.org]

- 6. radiustx.com [radiustx.com]

- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. litfl.com [litfl.com]

- 14. What is Alfentanil Hydrochloride used for? [synapse.patsnap.com]

- 15. zenodo.org [zenodo.org]

- 16. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. cusabio.com [cusabio.com]

- 20. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 21. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 22. youtube.com [youtube.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 27. researchgate.net [researchgate.net]

- 28. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

The Effects of Alfentanil Hydrochloride on Central Nervous System Neurotransmitters

An In-Depth Technical Guide

Abstract

Alfentanil hydrochloride is a potent, short-acting synthetic opioid analgesic that exerts profound effects on the central nervous system (CNS).[1][2][3] Its primary therapeutic value lies in analgesia and sedation, achieved through complex interactions with various neurotransmitter systems.[2] This technical guide provides a detailed examination of the molecular mechanisms underpinning alfentanil's action, moving beyond its primary classification as a µ-opioid receptor agonist to explore its modulatory effects on dopaminergic, noradrenergic, GABAergic, and serotonergic pathways. We will dissect the G-protein coupled signaling cascades, present quantitative data from key studies, and provide detailed protocols for foundational experimental techniques used to elucidate these effects. This document is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel CNS-acting therapeutics.

Core Pharmacology of Alfentanil

Alfentanil, an analogue of fentanyl, is distinguished by its rapid onset and short duration of action.[3][4] These pharmacokinetic properties are largely attributable to its physicochemical characteristics: a pKa of approximately 6.5, which allows a significant portion of the drug to remain un-ionized at physiological pH, and high lipid solubility, facilitating rapid transit across the blood-brain barrier.[1][3]

| Property | Value | Source |

| Molecular Formula | C21H32N6O3 | [5][6] |

| Molar Mass | 416.526 g·mol−1 | [3] |

| Mechanism of Action | µ-opioid receptor agonist | [2][3][4] |

| Onset of Action | 1-2 minutes (IV) | [1][7] |

| Protein Binding | ~92% | [3] |

| Metabolism | Hepatic (primarily CYP3A4) | [5][7][8] |

Primary Mechanism: µ-Opioid Receptor Agonism and Downstream Signaling

The principal pharmacologic effects of alfentanil are mediated through its high-affinity binding to and activation of the µ-opioid receptor (MOR), a class A G-protein-coupled receptor (GPCR).[1][2][5][7][8] This interaction mimics the action of endogenous opioids like endorphins and enkephalins.[8]

Upon binding, alfentanil stabilizes an active conformation of the MOR, promoting its coupling to inhibitory Gi/o proteins.[7][8] This initiates a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[7][8] This reduction in cAMP modulates the activity of downstream effectors like protein kinase A (PKA), altering gene transcription and protein function.

-

Modulation of Ion Channels: The Gβγ subunit complex directly interacts with ion channels.[2][8]

The combined effect of membrane hyperpolarization and reduced calcium influx decreases neuronal excitability and inhibits the release of a wide array of neurotransmitters, which is the ultimate source of alfentanil's analgesic and sedative properties.[2][5][10]

Caption: Disinhibition of VTA dopamine neurons by alfentanil.

Serotonergic System: A Note on Serotonin Toxicity

Unlike some opioids (e.g., meperidine, tramadol), alfentanil does not appear to significantly inhibit the reuptake of serotonin. [11][12][13]However, like all opioids, it carries a risk of contributing to serotonin syndrome when co-administered with other serotonergic agents (e.g., SSRIs, MAOIs). [1][14][15]This is a pharmacodynamic interaction where the combined effects can overwhelm the CNS, rather than a direct effect of alfentanil on serotonin transporters. [15]The U.S. FDA requires labels for all opioid pain medicines to include warnings about this risk. [15]Clinicians and researchers must exercise caution, as symptoms can include agitation, hallucinations, rapid heart rate, and muscle twitching. [15]

Experimental Protocols for Elucidating Neurotransmitter Effects

The following sections detail standardized methodologies for assessing the interaction of compounds like alfentanil with CNS neurotransmitter systems.

Protocol: In Vitro Electrophysiology in Brain Slices

This protocol is based on methodologies used to study the effects of alfentanil on locus coeruleus neurons and is broadly applicable to other brain regions. [9] Objective: To measure the effect of alfentanil on neuronal firing rate, membrane potential, and input resistance.

Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat) in accordance with institutional animal care guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Using a vibratome, cut coronal or horizontal slices (e.g., 300-400 µm thickness) containing the region of interest (e.g., locus coeruleus).

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Recording:

-

Place a single slice in a recording chamber on the stage of an upright microscope, continuously superfused with oxygenated aCSF (~2 ml/min) at 32-34°C.

-

Using a micromanipulator, approach a neuron in the target region with a glass micropipette (3-5 MΩ resistance) filled with intracellular solution.

-

Establish a high-resistance (>1 GΩ) seal (gigaseal) and achieve whole-cell patch-clamp configuration.

-

Record spontaneous firing activity in current-clamp mode.

-

-

Drug Application:

-

After obtaining a stable baseline recording for 5-10 minutes, switch the superfusion solution to one containing a known concentration of alfentanil hydrochloride.

-

Record the cellular response for 10-15 minutes or until a steady state is reached.

-

Perform a "washout" by switching the superfusion back to the control aCSF to test for reversibility of the effect.

-

To determine dose-dependency, apply increasing concentrations of alfentanil sequentially.

-

-

Data Analysis:

-

Measure the firing frequency (Hz), resting membrane potential (mV), and input resistance (MΩ, determined by injecting small hyperpolarizing current steps) before, during, and after drug application.

-

Plot dose-response curves and calculate the IC50 value for inhibition of firing rate.

-

Caption: Experimental workflow for in vitro electrophysiology.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of alfentanil for the µ-opioid receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue or cultured cells expressing the receptor of interest (e.g., CHO cells stably transfected with MOR-1) in a cold buffer solution. [16] * Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Competition Assay Setup:

-

In a multi-well plate, add the membrane preparation to assay buffer.

-

Add a fixed, low concentration of a radiolabeled ligand (e.g., [3H]-diprenorphine or [3H]-DAMGO) that binds to the µ-opioid receptor. [17][18] * Add increasing concentrations of unlabeled alfentanil hydrochloride (the "competitor").

-

For determining non-specific binding, prepare parallel wells containing a high concentration of a non-radioactive antagonist (e.g., naloxone).

-

-

Incubation and Separation:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filter discs in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Subtract non-specific binding from total binding to get specific binding.

-

Plot the percentage of specific binding against the log concentration of alfentanil.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of alfentanil that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

Alfentanil hydrochloride's effects on the CNS are a direct consequence of its potent agonism at the µ-opioid receptor, which triggers a cascade of inhibitory intracellular events. These primary actions lead to a widespread reduction in the release of nociceptive and excitatory neurotransmitters. However, the nuanced clinical profile of alfentanil, including its sedative and reinforcing properties, arises from its complex and region-specific modulation of secondary neurotransmitter systems, most notably the disinhibition of the mesolimbic dopamine pathway and the profound suppression of the noradrenergic locus coeruleus. While its direct impact on the serotonin system is minimal, the potential for dangerous pharmacodynamic interactions remains a critical consideration.

Future research should focus on developing µ-opioid receptor agonists with greater signaling bias ("biased agonism"), potentially separating the desired analgesic effects (mediated by G-protein pathways) from the adverse effects like respiratory depression and reward (which may be mediated by β-arrestin pathways). A deeper understanding of how systemic administration of alfentanil differentially engages these pathways across various neuronal populations will be instrumental in designing safer and more effective analgesics.

References

-

Alfentanil Hydrochloride | C21H33ClN6O3 | CID 64761 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Alfentanil: Biological mechanisms, surgical application and side effects. (2020, February 21). RADIUS ANESTHESIA OF TEXAS. Retrieved from [Link]

-

What is Alfentanil Hydrochloride used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]

-

ALFENTANIL HCl INJECTION. (2023, December). U.S. Food and Drug Administration. Retrieved from [Link]

-

Affinity labeling mu opioid receptors with novel radioligands. (n.d.). PubMed. Retrieved from [Link]

-

Alfenta | C21H35ClN6O4 | CID 64762 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Alfentanil - StatPearls - NCBI Bookshelf. (2024, January 11). National Center for Biotechnology Information. Retrieved from [Link]

-

Alfentanil | C21H32N6O3 | CID 51263 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Alfentanil HCl Injection, USP CII - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

The anaesthetist, opioid analgesic drugs, and serotonin toxicity: a mechanistic and clinical review. (2019, October 22). Ovid. Retrieved from [Link]

-

Electrophysiological actions of alfentanil: intracellular studies in the rat locus coeruleus neurones. (n.d.). PubMed Central. Retrieved from [Link]

-

Alfentanil Injection (alfentanil): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved from [Link]

-

Alfentanil: Package Insert / Prescribing Information / MOA. (2024, January 31). Drugs.com. Retrieved from [Link]

-

What is the mechanism of Alfentanil Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Alfentanil - brand name list from Drugs.com. (n.d.). Drugs.com. Retrieved from [Link]

-

This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

SEROTONIN SYNDROME 1 Opioid Analgesics Association with Serotonin Syndrome in Patients Taking Antidepressant Medic. (2021, January 19). AHU Scholarship Repository. Retrieved from [Link]

-

Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. (2018, June 22). eLife. Retrieved from [Link]

-

Alfentanil HCl Injection. (2019, October 7). U.S. Food and Drug Administration. Retrieved from [Link]

-

Alfentanil HCl Injection. (2016, December 16). U.S. Food and Drug Administration. Retrieved from [Link]

-

The anaesthetist, opioid analgesic drugs, and serotonin toxicity: a mechanistic and clinical review. (2025, August 6). ResearchGate. Retrieved from [Link]

-

FDA Drug Safety Communication: FDA warns about several safety issues with opioid pain medicines; requires label changes. (2016, March 30). U.S. Food and Drug Administration. Retrieved from [Link]

-

Pharmacological Characterization of Low-to-Moderate Affinity Opioid Receptor Agonists and Brain Imaging with 18F-Labeled Derivatives in Rats. (2020, July 31). ACS Publications. Retrieved from [Link]

-

Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011, January 6). Zenodo. Retrieved from [Link]

-

3.2.1 Opioids and serotonin syndrome. (2022, June 9). Medsafe. Retrieved from [Link]

-

Alfentanil. (n.d.). Wikipedia. Retrieved from [Link]

-

Showing metabocard for Alfentanil (HMDB0014940). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Alfentanil • LITFL • CCC Pharmacology. (2024, July 14). Life in the Fast Lane. Retrieved from [Link]

Sources

- 1. What is Alfentanil Hydrochloride used for? [synapse.patsnap.com]

- 2. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alfentanil - Wikipedia [en.wikipedia.org]

- 4. litfl.com [litfl.com]

- 5. radiustx.com [radiustx.com]

- 6. drugs.com [drugs.com]

- 7. What is the mechanism of Alfentanil Hydrochloride? [synapse.patsnap.com]

- 8. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Electrophysiological actions of alfentanil: intracellular studies in the rat locus coeruleus neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alfentanil Hydrochloride | C21H33ClN6O3 | CID 64761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. repository.ahu.edu [repository.ahu.edu]

- 13. researchgate.net [researchgate.net]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. FDA Drug Safety Communication: FDA warns about several safety issues with opioid pain medicines; requires label changes | FDA [fda.gov]

- 16. Affinity labeling mu opioid receptors with novel radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]

- 18. zenodo.org [zenodo.org]

An In-Depth Technical Guide to the Preclinical Pharmacodynamics of Alfentanil

This guide provides a comprehensive exploration of the preclinical pharmacodynamics of alfentanil, a potent, short-acting synthetic opioid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol listing to offer a field-proven perspective on experimental design, causality, and data interpretation. We will dissect the molecular mechanisms of alfentanil and translate them into robust in vitro and in vivo assays, ensuring a self-validating and scientifically rigorous approach to its pharmacodynamic investigation.

Section 1: The Molecular Blueprint of Alfentanil's Action

Alfentanil exerts its potent analgesic and sedative effects primarily as a high-affinity agonist at the mu (µ)-opioid receptor (MOR), a member of the G-protein-coupled receptor (GPCR) superfamily.[1] Understanding this initial interaction is the cornerstone of any pharmacodynamic study.

Receptor Binding and Affinity

Alfentanil's interaction with the MOR is characterized by its binding affinity (Ki), which quantifies the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher affinity. Competitive radioligand binding assays are the gold standard for determining this parameter. In a standardized assay using cell membranes expressing the recombinant human µ-opioid receptor, alfentanil demonstrated a Ki value that places it among potent opioid analgesics.[2]

Table 1: Alfentanil Binding Affinity at the Human µ-Opioid Receptor

| Ligand | Receptor | Assay Type | Ki (nM) | Reference |

| Alfentanil | Human µ-Opioid | Radioligand Binding | 38.9 | [3] |

| DAMGO (agonist) | Human µ-Opioid | Radioligand Binding | ~2 | [2] |

| Naloxone (antagonist) | Human µ-Opioid | Radioligand Binding | ~1.5 | [2] |

Causality Insight: A drug's binding affinity is a critical determinant of its potency. High affinity, as seen with alfentanil, means that relatively low concentrations are needed to engage the target receptor, which often translates to higher potency in functional assays and in vivo models.

Downstream Signaling: G-Protein Activation and β-Arrestin Recruitment

Upon binding, alfentanil induces a conformational change in the MOR, triggering intracellular signaling cascades. The canonical pathway involves the activation of inhibitory G-proteins (Gαi/o).[4] This leads to:

-

Inhibition of adenylyl cyclase , reducing intracellular cyclic AMP (cAMP) levels.

-

Closure of N-type voltage-gated calcium channels , decreasing neurotransmitter release.

-

Opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels , leading to hyperpolarization and reduced neuronal excitability.[5]

Simultaneously, agonist binding promotes the recruitment of β-arrestin proteins, which desensitize the G-protein signal and can initiate separate signaling pathways, some of which are implicated in the adverse effects of opioids.[6][7] The balance between G-protein signaling (desired therapeutic effects) and β-arrestin recruitment (potential adverse effects) is a key area of modern opioid research known as "biased agonism."[6]

Caption: General workflow for in vivo pharmacodynamic studies.

Analgesia Assessment: Nociceptive Models

Rodent models of nociception are critical for evaluating the primary therapeutic effect of alfentanil. Thermal models are particularly sensitive to centrally acting opioids.

This test measures a supraspinal (brain-integrated) response to a thermal stimulus. [8][9] Step-by-Step Methodology:

-

Apparatus: Use a hot plate analgesia meter with the surface temperature precisely maintained at 55 ± 0.5°C. [9]A transparent cylinder is placed on the surface to confine the animal.

-

Habituation: Allow mice or rats to acclimate to the testing room for at least 30-60 minutes before the experiment. [10]3. Baseline Latency: Place the animal on the hot plate and immediately start a timer. Observe the animal for nocifensive behaviors, typically hind paw licking or jumping. [8]The time from placement to the first definitive response is the response latency.

-

Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established. If the animal does not respond by this time, it is immediately removed, and the latency is recorded as the cut-off time. [10]5. Dosing & Testing: Administer alfentanil (or vehicle control) and measure the response latency at predetermined time points (e.g., 15, 30, 60, 90 minutes post-dose).

-

Data Analysis: Analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

This test measures a spinally mediated reflex to a thermal stimulus. [11] Step-by-Step Methodology:

-

Apparatus: Use a tail-flick analgesia meter that focuses a high-intensity beam of light onto the animal's tail. [11]2. Restraint & Habituation: Gently restrain the animal (e.g., in a specialized restrainer) and allow it to habituate. [12]3. Baseline Latency: Position the tail such that the light beam is focused on the distal portion. Activate the light source, which starts a timer. The timer stops automatically when the animal flicks its tail out of the beam. This duration is the baseline latency.

-

Cut-off Time: A cut-off (e.g., 8-10 seconds) is used to prevent tissue damage. [12]5. Dosing & Testing: Administer alfentanil and measure the tail-flick latency at various time points post-administration.

-

Data Analysis: Calculate %MPE as described for the hot plate test.

Respiratory Depression Assessment

Respiratory depression is the most significant life-threatening side effect of opioids. [13]Unrestrained whole-body plethysmography (WBP) is a non-invasive and reliable method for its assessment in rodents. [14]

Step-by-Step Methodology:

-

Apparatus: A WBP system consists of a sealed chamber for the animal, a reference chamber, and a sensitive pressure transducer to detect pressure changes caused by breathing.

-

Acclimation: Place the unrestrained animal into the chamber and allow it to acclimate for 30-60 minutes until breathing becomes stable. [14]3. Baseline Recording: Record respiratory parameters, including respiratory rate (ƒ, breaths/min), tidal volume (Vₜ, mL), and minute volume (Vₑ = ƒ * Vₜ, mL/min), for a stable baseline period.

-

Dosing & Testing: Administer alfentanil. Continuously record respiratory parameters for a defined post-dose period (e.g., 60-90 minutes).

-

Data Analysis: Express post-drug respiratory parameters as a percentage of the pre-drug baseline. Determine the maximum depression and the time course of the effect. Dose-response curves can be generated to calculate the ED₅₀ for respiratory depression.

Table 2: Representative Pharmacodynamic Values for Alfentanil

| Parameter | Species/Model | Value | Endpoint | Reference |

| EC₅₀ | Human Volunteers | 234 ng/mL | Minute Volume Depression | [15] |

| EC₅₀ | Human Volunteers | 195 ng/mL | Respiratory Rate Depression | [15] |

| EC₅₀ | Rats (EEG) | 235 ng/mL | Delta Power Increase | [16] |

| ED₅₀ | Human Adults | 111 µg/kg | Loss of Response | [17] |

Trustworthiness Insight: A self-validating protocol for WBP includes a hypercapnic (e.g., 5-8% CO₂) challenge. A robust respiratory stimulant, CO₂ increases the baseline respiratory drive, preventing a "floor effect" and increasing the sensitivity of the assay to detect drug-induced depression. [14]

Sedation and CNS Effect Assessment

Alfentanil's effects on the central nervous system (CNS) extend beyond analgesia to include sedation and anesthesia. Quantitative electroencephalography (EEG) is a powerful tool to measure these effects directly. [18]

Step-by-Step Methodology:

-

Surgical Preparation: Surgically implant EEG recording electrodes over specific brain regions (e.g., frontal cortex, somatosensory cortex) in rats. Allow for a full recovery period.

-

Habituation: Acclimate the animal to the recording chamber and tether system.

-

Baseline Recording: Record a stable period of baseline EEG activity in the freely moving animal.

-

Dosing & Testing: Administer alfentanil via a previously implanted catheter and record the EEG continuously.

-

Data Analysis: Use Fourier transform to analyze the EEG signal and quantify the power in different frequency bands (e.g., delta, theta, alpha, beta). [18][19]Opioids like alfentanil characteristically cause a dose-dependent increase in the power of low-frequency delta waves (0.5-4.5 Hz). [16][20]The concentration-effect relationship can be modeled to determine the EC₅₀ for this EEG effect. [20] Expertise Insight: When conducting EEG studies with high doses of alfentanil in rats, seizure-like activity can occur, complicating the analysis. [20]Co-administration of a low-dose benzodiazepine like midazolam can prevent this without significantly altering the primary opioid-induced EEG slowing, thus ensuring data integrity. [20]

Section 4: Conclusion and Integrated Strategy

The preclinical pharmacodynamic investigation of alfentanil requires a multi-tiered approach that builds from molecular interactions to complex in vivo responses. By first defining the drug's binding affinity and functional signaling profile through in vitro assays, researchers can establish a mechanistic foundation. This foundation provides the rationale for interpreting data from subsequent in vivo studies.

A robust preclinical package for alfentanil should demonstrate a clear correlation between receptor engagement, G-protein activation, and the desired analgesic effect in relevant nociceptive models. Concurrently, it must carefully quantify the dose- and concentration-response relationships for adverse effects, primarily respiratory depression and profound CNS depression. By integrating these validated protocols, researchers can generate a comprehensive and reliable pharmacodynamic profile, enabling informed decisions in the drug development process.

References

-

Cox, P. J., & Van der Schier, R. (1997). Pharmacokinetic-pharmacodynamic modelling of the EEG effect of alfentanil in rats. Life sciences, 61(18), 1787–1798. Available at: [Link]

-

Lötsch, J., Walter, C., & Geisslinger, G. (2000). The concentration-effect relationship of the respiratory depressant effects of alfentanil and fentanyl. Anesthesia and analgesia, 90(3), 679–685. Available at: [Link]

-

Cox, P. J., Van der Schier, R., & Danhof, M. (1998). Pharmacokinetic-pharmacodynamic modelling of the EEG effect of alfentanil in rats: assessment of rapid functional adaptation. British journal of pharmacology, 125(3), 511–519. Available at: [Link]

-

Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51263, Alfentanil. Retrieved from [Link]

-

Van der Schier, R., & Cox, P. J. (1998). Pharmacokinetic-pharmacodynamic analysis of the EEG effect of alfentanil in rats following beta-funaltrexamine-induced mu-opioid receptor "knockdown" in vivo. Pharmaceutical research, 15(1), 114–120. Available at: [Link]

-

Srivastava, A., Gupta, P., & Husbands, S. M. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1269352. Available at: [Link]

-

Lima, S. (2018). Tail-flick test. protocols.io. Available at: [Link]

-

Prezzavento, O., & Marrazzo, A. (2020). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Molecules, 25(23), 5553. Available at: [Link]

-

Ren, J., & Ding, X. (2020). The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats. Frontiers in Pharmacology, 11, 589. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Tail flick test – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). μ-opioid agonist β-arrestin recruitment assay. [Image]. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of β-Arrestin Recruitment for GPCR Targets. Retrieved from [Link]

-

Wikipedia. (n.d.). Tail flick test. Retrieved from [Link]

-

Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocol and example plethysmography traces during baseline and fentanyl periods. [Image]. Retrieved from [Link]

-

Journal of Clinical and Diagnostic Research. (2014). Analgesia, Hot plate test, Metabotropic, Tail flick test. Available at: [Link]

-

Asian Journal of Research in Chemistry. (2019). Review on Analgesic activity using Tail Immersion Method. Available at: [Link]

-

ResearchGate. (n.d.). Models of Nociception: Hot-Plate, Tail-Flick, and Formalin Tests in Rodents. Retrieved from [Link]

-

Sacerdote, P., & Bianchi, M. (1997). EEG power spectra and behavioral correlates in rats given chronic morphine. Lack of residual long-term EEG and neuronal changes. Progress in neuro-psychopharmacology & biological psychiatry, 21(8), 1327–1340. Available at: [Link]

-

Menéndez, L., & Lastra, A. (2002). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Pain, 98(1-2), 147–154. Available at: [Link]

-

Diabetic Complications Consortium. (2004). Tail Flick Assay. Available at: [Link]

-

Geller, E., & Dubois, M. (1991). Time-course of respiratory depression after an alfentanil infusion-based anesthetic. Anesthesia and analgesia, 73(5), 570–575. Available at: [Link]

-

Hawkinson, J. E., & Reddy, D. S. (2021). Differential effects of the novel neurosteroid hypnotic (3β,5β,17β)-3-hydroxyandrostane-17-carbonitrile on electroencephalogram activity in male and female rats. British Journal of Pharmacology, 178(14), 2827–2842. Available at: [Link]

-

Sittampalam, G. S., & Kahl, S. D. (2005). Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor. Assay and drug development technologies, 3(4), 373–383. Available at: [Link]

-

Dahan, A., & van der Schier, R. (2014). Opioid-induced respiratory depression: reversal by non-opioid drugs. F1000Prime reports, 6, 79. Available at: [Link]

-

Wang, D., & Sadee, W. (2013). Ligand interaction, binding site and G protein activation of the mu opioid receptor. Chemico-biological interactions, 203(1), 157–164. Available at: [Link]

-

Akeju, O., & Purdon, P. L. (2022). An electroencephalogram biomarker of fentanyl drug effects. Proceedings of the National Academy of Sciences of the United States of America, 119(12), e2116238119. Available at: [Link]

-

NDI Neuroscience. (n.d.). Protocol for Rat Sleep EEG. Retrieved from [Link]

-

bio-protocol. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Retrieved from [Link]

-

R Discovery. (n.d.). Respiratory Rate Depression Research Articles. Retrieved from [Link]

-

Grim, T. W., & Schmid, C. L. (2018). Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias. Journal of medicinal chemistry, 61(17), 7801–7812. Available at: [Link]

-

Montandon, G., & Horner, R. L. (2019). Multi-Level Regulation of Opioid-Induced Respiratory Depression. Physiology, 34(4), 278–291. Available at: [Link]

-

Marchette, R. C. N., & Vandewater, S. A. (2023). Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences. The Journal of pharmacology and experimental therapeutics, 385(2), 101–113. Available at: [Link]

-

Li, Y., & Wang, H. (2023). EC50 of alfentanil combined with propofol closed-loop targeted infusio. Drug Design, Development and Therapy, 17, 1347–1354. Available at: [Link]

-

Charles River Laboratories. (n.d.). A Model for Evaluating Synergistic Opioid Induced Respiratory Depression. Retrieved from [Link]

-

Volpe, D. A., & McMahon Tobin, G. A. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology, 59(3), 385–390. Available at: [Link]

-

LITFL. (n.d.). Alfentanil. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Respiratory depression – Knowledge and References. Retrieved from [Link]

-

Olesen, A. E., & Andresen, T. (2012). Electroencephalography and analgesics. British journal of clinical pharmacology, 74(6), 931–949. Available at: [Link]

-

Ausems, M. E., & Hug, C. C. Jr. (1983). ED50 of alfentanil for induction of anesthesia in unpremedicated young adults. Anesthesia and analgesia, 62(11), 952–956. Available at: [Link]

-

Szymańska, E., & Kaźmierkiewicz, R. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. International journal of molecular sciences, 20(4), 889. Available at: [Link]

-

Gillis, A., & Christie, M. J. (2020). Mu Opioid Receptor Positive Allosteric Modulator BMS-986122 Confers Agonist-Dependent G Protein Subtype Signaling Bias. ACS pharmacology & translational science, 3(6), 1253–1264. Available at: [Link]

-

PubMed Central. (n.d.). The Median Effective Concentration (EC50) of Alfentanil Combined with Propofol Closed-Loop Targeted Infusion in Super-Elderly Patients Undergoing Endoscopic Retrograde Cholangiopancreatography (ERCP). Retrieved from [Link]

-

Inagaki, M., & Iida, H. (2023). Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses. International journal of molecular sciences, 24(9), 8346. Available at: [Link]

-

Ho, J. H., & Lu, Z. J. (2024). In Vitro Functional Profiling of Fentanyl and Nitazene Analogs at the μ-Opioid Receptor Reveals High Efficacy for Gi Protein Signaling. ACS chemical neuroscience, 15(4), 844–854. Available at: [Link]

-

Filizola, M., & Weinstein, H. (2011). Structural basis for mu-opioid receptor binding and activation. Proceedings of the National Academy of Sciences of the United States of America, 108(45), 18522–18527. Available at: [Link]

Sources

- 1. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. mdpi.com [mdpi.com]

- 4. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Hot plate test - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. Tail flick test - Wikipedia [en.wikipedia.org]

- 12. Tail-flick test [protocols.io]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The concentration-effect relationship of the respiratory depressant effects of alfentanil and fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic-pharmacodynamic modelling of the EEG effect of alfentanil in rats: assessment of rapid functional adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ED50 of alfentanil for induction of anesthesia in unpremedicated young adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Electroencephalography and analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An electroencephalogram biomarker of fentanyl drug effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetic-pharmacodynamic modelling of the EEG effect of alfentanil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the metabolic pathways of alfentanil hydrochloride in vitro

An In-Depth Technical Guide to the In Vitro Metabolic Pathways of Alfentanil Hydrochloride

Introduction

Alfentanil hydrochloride is a potent, short-acting synthetic opioid analgesic, structurally related to fentanyl, widely utilized in clinical settings for anesthesia and analgesia.[1][2] Its rapid onset and short duration of action are defining characteristics, making it particularly suitable for short surgical procedures.[2][3] These pharmacokinetic properties are intrinsically linked to its rapid and extensive biotransformation within the body. The liver serves as the primary site for this metabolic clearance, converting the lipophilic parent drug into more water-soluble, readily excretable metabolites.[1][4] Consequently, only about 1% of an administered dose is excreted as an unchanged drug.[2][5]

For researchers, scientists, and drug development professionals, a thorough understanding of these metabolic pathways is not merely academic. It is fundamental to predicting clinical outcomes, including potential drug-drug interactions (DDIs), inter-individual variability in patient response, and ensuring therapeutic safety and efficacy.[6][7] This guide provides a comprehensive technical exploration of the in vitro methodologies used to elucidate the metabolic fate of alfentanil. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, describe robust, self-validating protocols, and ground our discussion in authoritative scientific literature.

Section 1: The Core Metabolic Landscape of Alfentanil

The biotransformation of alfentanil is dominated by Phase I oxidative reactions. In vitro studies using various models, from isolated hepatocytes to liver microsomes, have consistently identified two principal metabolic routes, both involving N-dealkylation.[8][9][10]

The two major metabolic pathways are:

-

Piperidine N-dealkylation: This pathway involves the removal of the ethyl-tetrazole group from the piperidine nitrogen. It yields the major metabolite, noralfentanil .[5][9] This metabolite accounts for a significant portion of the administered dose found in urine, approximately 30%.[5][9]

-

Amide N-dealkylation: This reaction cleaves the bond between the piperidine ring and the N-phenylpropanamide moiety. This results in the formation of N-phenylpropionamide .[8][9]

Beyond these primary transformations, other minor Phase I pathways have been identified, including O-demethylation of the methoxymethyl group and aromatic hydroxylation of the phenyl ring.[5][10] Subsequent Phase II conjugation, particularly glucuronidation of hydroxylated metabolites, also contributes to the final metabolic profile.[5]

Caption: Primary metabolic pathways of alfentanil.

Section 2: Key Enzymatic Drivers - The Cytochrome P450 Superfamily

Identifying the specific enzymes responsible for a drug's metabolism is a cornerstone of modern drug development. This knowledge allows for the prediction of metabolic DDIs, where co-administered drugs can inhibit or induce enzymatic activity, leading to potentially toxic or sub-therapeutic plasma concentrations of the drug.[1][11] It also provides a mechanistic basis for understanding pharmacokinetic variability observed across different patient populations.

For alfentanil, the Cytochrome P450 (CYP) superfamily of enzymes is the exclusive catalyst. Extensive research has pinpointed CYP3A4 as the principal enzyme responsible for its metabolism.[11][12][13] Studies using human liver microsomes have shown a strong correlation between the rate of alfentanil metabolite formation and CYP3A4 activity.[11][13] Furthermore, selective chemical inhibitors and antibodies against CYP3A4 effectively block alfentanil metabolism in vitro.[11][13]

Adding a layer of complexity and a key source of inter-individual variability is the role of CYP3A5 . Like CYP3A4, CYP3A5 is expressed in the liver and gut wall and is capable of metabolizing alfentanil via the same N-dealkylation pathways.[8][9] In fact, some studies show that CYP3A4 and CYP3A5 metabolize alfentanil with comparable avidity.[8] The expression of CYP3A5 is polymorphic, meaning significant variations exist between individuals. This genetic variability in CYP3A5 expression can contribute to the wide range of alfentanil clearance rates observed in patients.[8][9] In contrast, studies have definitively ruled out a significant role for other polymorphic enzymes, such as CYP2D6 (the debrisoquine hydroxylase), in alfentanil's clearance.[5][14]

Caption: Enzymatic drivers of alfentanil metabolism.

Section 3: A Practical Guide to In Vitro Alfentanil Metabolism Analysis

To ensure the generation of reliable and reproducible data, in vitro metabolism assays must be designed as self-validating systems. This involves meticulous protocol adherence, the use of appropriate biological matrices, and the inclusion of rigorous controls.

The In Vitro System: Rationale for Human Liver Microsomes (HLM)

For studying Phase I metabolism, pooled human liver microsomes (HLMs) are the industry-standard in vitro tool.[15] The rationale for this choice is compelling:

-

Enzyme Richness: Microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of CYP enzymes.[6]

-

Predictive Value: Data from HLM studies are routinely used to predict in vivo metabolic clearance and potential DDIs.[7]

-

Robustness and Availability: Commercially available pooled HLMs (from multiple donors) average out individual variability, providing a representative model of the general population.

Detailed Experimental Protocol: Characterizing Alfentanil Metabolism using HLM

This protocol outlines a standard procedure for determining the rate of alfentanil metabolism in HLMs.

1. Reagent and Material Preparation:

-

Alfentanil Hydrochloride: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like methanol or DMSO and make serial dilutions for the desired final concentrations.

-

Pooled Human Liver Microsomes (HLMs): Obtain from a reputable supplier. Thaw on ice immediately before use. The final protein concentration in the incubation is typically 0.2-0.5 mg/mL.

-

Phosphate Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

-

NADPH-Regenerating System: Essential for sustained CYP activity. A common system consists of Solution A (NADP+, Glucose-6-Phosphate, MgCl₂) and Solution B (Glucose-6-Phosphate Dehydrogenase).

-

Quenching/Stop Solution: Ice-cold acetonitrile, often containing an internal standard (e.g., a deuterated analog like fentanyl-d5) for the analytical quantification step.[16]

2. Incubation Procedure:

-

Preparation: In microcentrifuge tubes on ice, add phosphate buffer, HLM suspension, and alfentanil solution to achieve the desired final concentrations.

-

Pre-incubation: Vortex gently and pre-incubate the mixture for 5-10 minutes in a shaking water bath at 37°C to allow the substrate to equilibrate with the enzymes.

-

Initiation: Start the metabolic reaction by adding a pre-warmed aliquot of the NADPH-regenerating system. This is T=0.

-

Incubation: Incubate at 37°C with shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes). The linearity of the reaction over time should be established in preliminary experiments.

-

Termination: Stop the reaction at each time point by adding 2-3 volumes of the ice-cold quenching solution. This precipitates the microsomal proteins and halts all enzymatic activity.

3. Sample Processing:

-

Vortex: Mix the terminated reaction tubes thoroughly.

-

Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the remaining parent drug and its metabolites, to a clean tube or a 96-well plate for analysis.

4. Mandatory Controls for a Self-Validating System:

-

T=0 Control: Terminate the reaction immediately after adding NADPH. This establishes the baseline analyte concentration before any metabolism occurs.

-

No-NADPH Control: Incubate alfentanil with HLMs without the NADPH-regenerating system. This confirms that the observed metabolism is NADPH-dependent (i.e., CYP-mediated) and not due to other enzymes or chemical degradation.

-

No-HLM Control: Incubate alfentanil with buffer and NADPH but without microsomes. This controls for any non-enzymatic degradation of the drug.

-